2-Chloro-4,7-dimethyl-1,3-benzothiazole
Overview
Description
2-Chloro-4,7-dimethyl-1,3-benzothiazole (2CDMBT) is an organic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless solid with a melting point of 140°C and a boiling point of 270°C. 2CDMBT is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals, as well as a catalyst in several industrial processes. It is also widely used in scientific research as a model compound for studying the mechanism of action of various other compounds.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including 2-Chloro-4,7-dimethyl-1,3-benzothiazole, have been extensively studied for their corrosion inhibiting properties. Studies reveal that these compounds are effective in preventing corrosion of metals such as carbon steel in acidic environments, typically HCl solutions. They offer higher inhibition efficiencies and stability compared to previously known inhibitors. The corrosion inhibition mechanism involves both physical and chemical adsorption onto the metal surface. These findings are significant for industries where metal durability is critical, such as in pipelines and construction materials (Hu et al., 2016), (Salarvand et al., 2017).
Anti-Tumor Activity
Certain benzothiazole derivatives have demonstrated potent and selective anti-tumor properties against various cancer cell lines, including ovarian carcinoma. The mechanism underlying this activity is still under investigation, but evidence suggests a correlation between drug concentration and growth inhibition, indicating a promising therapeutic potential for benzothiazole derivatives in cancer treatment (Bradshaw et al., 1998).
Fluorescence and Sensing Applications
Benzothiazole derivatives are also notable for their spectroscopic properties, which include applications in fluorescence and sensing. For example, halogen-substituted benzothiazoles have been studied for their blue-shifted fluorescence emission, making them suitable for use in fluorescence-based sensors and molecular probes. These applications are valuable in both biological and environmental sensing, offering a way to detect pH changes, metal ions, and other analytes with high sensitivity and selectivity (Misawa et al., 2019), (Li et al., 2018).
Synthetic Chemistry
In synthetic chemistry, benzothiazole derivatives serve as versatile scaffolds for the development of new pharmaceuticals and organic molecules. Their unique structural properties enable the synthesis of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. This versatility underscores the importance of benzothiazole derivatives in drug development and organic synthesis (Prajapati et al., 2014).
properties
IUPAC Name |
2-chloro-4,7-dimethyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHKAKLKUEUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365963 | |
Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
CAS RN |
80945-84-2 | |
Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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